2-(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Overview
Description
2-(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized via the reaction of a hydrazide with a trifluoromethyl ketone under acidic conditions. The resulting oxadiazole is then reacted with a piperidine derivative to form the piperidinyl oxadiazole intermediate. Finally, this intermediate is coupled with a hexahydrocinnolinone derivative under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole or piperidine rings.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an amine or ester .
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and oxadiazole ring are known to enhance binding affinity and selectivity, which can modulate the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
2-(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one: This compound is unique due to its specific combination of functional groups and rings.
Other Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents can have varying biological activities and properties.
Trifluoromethyl-Containing Compounds: These compounds often exhibit enhanced stability and reactivity, making them useful in various applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of a trifluoromethyl group, an oxadiazole ring, and a piperidine ring, which together confer unique chemical and biological properties .
Properties
IUPAC Name |
2-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O2/c18-17(19,20)16-22-21-14(27-16)10-24-7-5-12(6-8-24)25-15(26)9-11-3-1-2-4-13(11)23-25/h9,12H,1-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOCIIGBBJJQAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)C3CCN(CC3)CC4=NN=C(O4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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